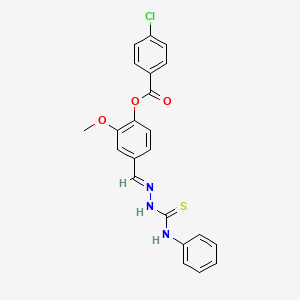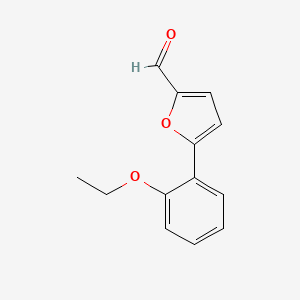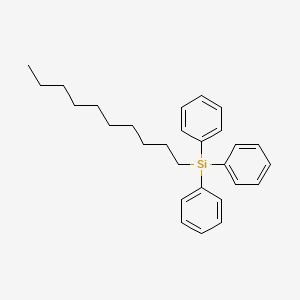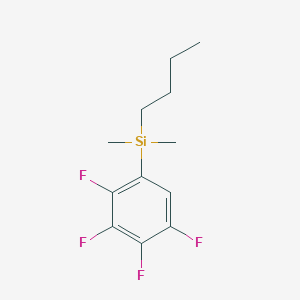
2-(1-Methoxyethyl)-N,N,N-trimethyl-1,1-dioxo-1lambda~6~-thietan-3-aminium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-methoxyethyl)-N,N,N-trimethyl-3-thietanaminium 1,1-dioxide iodide is a quaternary ammonium compound with a thietane ring structure. This compound is known for its unique chemical properties and potential applications in various scientific fields. The presence of the thietane ring and the quaternary ammonium group imparts distinct reactivity and stability to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methoxyethyl)-N,N,N-trimethyl-3-thietanaminium 1,1-dioxide iodide typically involves the following steps:
Formation of the Thietane Ring: The thietane ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable dithiol with an alkylating agent can lead to the formation of the thietane ring.
Quaternization: The introduction of the quaternary ammonium group is achieved by reacting the thietane derivative with a methylating agent such as methyl iodide. This step results in the formation of the quaternary ammonium iodide salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(1-methoxyethyl)-N,N,N-trimethyl-3-thietanaminium 1,1-dioxide iodide undergoes various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction: The compound can be reduced to yield thietane derivatives with lower oxidation states.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Nucleophiles such as halides, thiolates, and amines can be used for substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted thietane derivatives, and reduced thietane compounds.
科学的研究の応用
2-(1-methoxyethyl)-N,N,N-trimethyl-3-thietanaminium 1,1-dioxide iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various thietane derivatives.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or antiviral agent.
Industry: The compound’s stability and reactivity make it useful in industrial processes, such as the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(1-methoxyethyl)-N,N,N-trimethyl-3-thietanaminium 1,1-dioxide iodide involves its interaction with molecular targets through its quaternary ammonium group and thietane ring. The quaternary ammonium group can interact with negatively charged sites on biomolecules, while the thietane ring can undergo chemical transformations that modulate its activity. These interactions can affect various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
- 2-(1-methoxyethyl)-N,N,N-trimethyl-3-thietanaminium chloride
- 2-(1-methoxyethyl)-N,N,N-trimethyl-3-thietanaminium bromide
- 2-(1-methoxyethyl)-N,N,N-trimethyl-3-thietanaminium sulfate
Uniqueness
2-(1-methoxyethyl)-N,N,N-trimethyl-3-thietanaminium 1,1-dioxide iodide is unique due to the presence of the iodide ion, which can influence its solubility, reactivity, and biological activity. The iodide ion can also participate in specific interactions that are not possible with other halides or sulfate.
特性
CAS番号 |
17346-39-3 |
|---|---|
分子式 |
C9H20INO3S |
分子量 |
349.23 g/mol |
IUPAC名 |
[2-(1-methoxyethyl)-1,1-dioxothietan-3-yl]-trimethylazanium;iodide |
InChI |
InChI=1S/C9H20NO3S.HI/c1-7(13-5)9-8(10(2,3)4)6-14(9,11)12;/h7-9H,6H2,1-5H3;1H/q+1;/p-1 |
InChIキー |
KOXWFNZWQYSIAP-UHFFFAOYSA-M |
正規SMILES |
CC(C1C(CS1(=O)=O)[N+](C)(C)C)OC.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(E,2S,3R)-2-azaniumyl-3-hydroxyoctadec-4-enyl] hydrogen phosphate;N-methylmethanamine](/img/structure/B11941615.png)






![(1S,3S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride](/img/structure/B11941660.png)
![N'-[(E)-1-(4-hydroxyphenyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11941664.png)
![1-(3-Chloro-2-methylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11941671.png)


